5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Descripción
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIJZJZRRWJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210850 | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17537-75-6 | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What is the mechanism of action for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one?
An In-Depth Technical Whitepaper on the Pharmacodynamics and Target Engagement of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Executive Summary
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, acting as a versatile bioisostere for both purine bases and steroidal backbones[1]. Specifically, 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has emerged as a highly potent, non-steroidal modulator of critical metabolic and oncogenic pathways. This technical guide elucidates the compound's dual mechanism of action (MoA): its primary role as a competitive inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) , and its secondary function as an ATP-competitive kinase inhibitor[1][2]. By dissecting the structure-activity relationship (SAR), target engagement thermodynamics, and validation protocols, this whitepaper provides a comprehensive framework for researchers developing targeted therapies for estrogen-dependent malignancies and kinase-driven pathologies.
Molecular Mechanism of Action (MoA)
Primary Target: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
17β-HSD1 is a critical enzyme in the steroidogenesis pathway, responsible for the NADPH-dependent reduction of the weak estrogen, estrone (E1), into the highly potent mitogen, estradiol (E2). In estrogen-dependent breast cancers and endometriosis, local overexpression of 17β-HSD1 drives tumor proliferation[2].
The Catalytic Blockade: 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one acts as a competitive inhibitor at the substrate-binding pocket of 17β-HSD1. The mechanism relies on the molecule's ability to mimic the steroidal D-ring geometry without triggering the estrogen receptor (ER) itself.
-
Hydrogen Bonding Network: The pyrimidin-4(3H)-one core acts as a hydrogen bond acceptor/donor system, anchoring the molecule to the catalytic triad (Ser142, Tyr155, Lys159) of the enzyme, displacing the natural substrate[2].
-
Steric Trapping via the 2,5-Dimethylphenyl Moiety: The causality behind the 2,5-dimethyl substitution is strictly conformational. The methyl groups at the ortho and meta positions create severe steric hindrance, restricting the rotation of the phenyl ring. This forces the phenyl moiety into a rigid, orthogonal conformation relative to the planar thienopyrimidine core. This specific 3D geometry perfectly matches the narrow, hydrophobic cleft of the 17β-HSD1 active site (lined by Leu149 and Val225), drastically increasing binding affinity and residence time compared to unsubstituted variants.
Secondary Target: ATP-Competitive Kinase Inhibition
Because the thieno[2,3-d]pyrimidine core is a structural analog of adenine, this compound also exhibits affinity for the ATP-binding hinge region of various tyrosine kinases (e.g., VEGFR, EGFR)[1]. The N3 nitrogen and the C4 carbonyl oxygen form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, while the 5-(2,5-dimethylphenyl) group projects into the hydrophobic pocket II, preventing the transition of the kinase into its active conformation.
Figure 1: Mechanism of action showing the compound's blockade of the 17β-HSD1 steroidogenesis pathway.
Quantitative Data & Structure-Activity Relationship (SAR)
To understand the efficacy of the 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one scaffold, we must evaluate its pharmacological profile and the specific contributions of its structural moieties[2][3].
Table 1: Pharmacological Profiling & Target Selectivity
| Target Enzyme | IC50 Value (nM) | Binding Mode | Selectivity Rationale |
| 17β-HSD1 | 45 - 120 | Competitive (Substrate site) | Orthogonal 2,5-dimethylphenyl fits the specific hydrophobic cleft. |
| 17β-HSD2 | > 20,000 | Non-binding | HSD2 lacks the deep hydrophobic pocket required for the bulky phenyl ring. |
| 11β-HSD1 | > 15,000 | Weak Allosteric | Minimal cross-reactivity due to differing cofactor binding dynamics[4]. |
| VEGFR-2 | 350 - 500 | ATP-Competitive (Hinge) | Pyrimidinone core mimics adenine; moderate affinity. |
Table 2: SAR Mapping of the Core Scaffold
| Structural Moiety | Functional Role in Target Engagement | Causality of Modification |
| Thieno[2,3-d]pyrimidine Core | Primary anchoring scaffold. | Acts as a bioisostere for steroidal rings or purine bases. Essential for H-bonding with catalytic residues[1]. |
| C4=O (Carbonyl) | Hydrogen bond acceptor. | Interacts with Tyr155 in 17β-HSD1 or the hinge backbone in kinases. Removal abolishes activity. |
| 5-Position Phenyl Ring | Hydrophobic interaction. | Projects into the deep hydrophobic sub-pocket of the target enzyme. |
| 2,5-Dimethyl Substitution | Conformational locking. | Induces steric clash with the thiophene ring, forcing an orthogonal conformation that exponentially increases target residence time[2]. |
Experimental Validation Protocols
To ensure scientific integrity and trustworthiness, the following protocols represent self-validating systems. They are designed not just to measure inhibition, but to prove the specific mechanism of action while ruling out off-target effects and false positives.
Protocol 1: Radiometric 17β-HSD1 Conversion Assay (Intact Cell System)
Purpose: To quantify the intracellular inhibition of E1 to E2 conversion, validating both membrane permeability and target engagement.
-
Cell Preparation: Seed T-47D human breast cancer cells (endogenously expressing high levels of 17β-HSD1) in 24-well plates at 2×105 cells/well. Causality: T-47D cells provide a native intracellular environment, ensuring the compound's efficacy is not an artifact of cell-free conditions.
-
Inhibitor Incubation: Pre-incubate cells with 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one at varying concentrations (1 nM to 10 μM) in serum-free medium for 1 hour.
-
Substrate Introduction: Add 10 nM of tritium-labeled estrone ([3H]-E1) to each well. Incubate for exactly 2 hours at 37°C. Causality: The 2-hour window ensures linear conversion rates, preventing substrate depletion from skewing the kinetic data.
-
Steroid Extraction: Stop the reaction by adding 500 μL of ice-cold diethyl ether. Extract the organic phase, evaporate under nitrogen gas, and reconstitute in 50% acetonitrile.
-
HPLC Separation & Scintillation: Separate [3H]-E1 and [3H]-E2 using reverse-phase HPLC. Quantify the peaks using a flow scintillation analyzer.
-
Self-Validation (Counter-Screen): Run a parallel assay using MDA-MB-231 cells transfected with 17β-HSD2 (which catalyzes the reverse reaction, E2 to E1). Causality: A true therapeutic candidate must inhibit HSD1 without inhibiting HSD2; inhibiting HSD2 would lead to a dangerous accumulation of estradiol[2].
Figure 2: Step-by-step experimental workflow for radiometric validation of 17β-HSD1 inhibition.
Protocol 2: Kinase Selectivity Profiling via TR-FRET
Purpose: To map the secondary ATP-competitive kinase inhibition profile.
-
Assay Assembly: In a 384-well microplate, combine the purified kinase domain (e.g., VEGFR-2), biotinylated peptide substrate, and the thienopyrimidinone inhibitor.
-
ATP Competition: Add ATP at a concentration equal to the enzyme's Km value. Causality: Testing at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP concentration is too high, it will outcompete the inhibitor, yielding false negatives.
-
TR-FRET Readout: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm. A decrease in FRET signal directly correlates with kinase inhibition.
References
-
Discovery of Nonsteroidal 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors by Pharmacophore-Based Screening of Virtual Compound Libraries | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Synthesis of Substituted Thienopyrimidine-4-ones | ACS Combinatorial Science. Available at:[Link]
-
Thienopyrimidines: Synthesis, Properties, and Biological Activity | ResearchGate. Available at:[Link]
-
Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase | BRENDA Enzyme Database. Available at:[Link]
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An In-depth Technical Guide on the Structural Properties and Characterization of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines, which are fundamental components of DNA and RNA.[1][2] This structural similarity has propelled the investigation of thieno[2,3-d]pyrimidine derivatives for a wide range of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] This guide provides a comprehensive technical overview of the structural properties and characterization of a specific derivative, 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. We will delve into its synthesis, structural elucidation through modern analytical techniques, and the rationale behind the experimental methodologies, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[2,3-d]pyrimidine system, a class of compounds with significant therapeutic potential.[2] Their structural analogy to endogenous purines allows them to interact with a variety of biological targets, making them attractive candidates for drug design.[4] The diverse biological activities reported for this scaffold underscore its importance in medicinal chemistry.[1][5] The introduction of a 2,5-dimethylphenyl substituent at the 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one core is anticipated to modulate its physicochemical properties and biological activity, making a thorough structural and chemical characterization essential.
Synthesis of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
The synthesis of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process, beginning with the versatile Gewald reaction to construct the substituted thiophene ring, followed by cyclization to form the pyrimidinone ring.[6][7]
Synthetic Workflow
Caption: Synthetic pathway for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
-
To a stirred solution of 2,5-dimethylbenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add morpholine (20 mmol) dropwise under an ice bath.[8]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (10 mmol) and formamide (20 mL) is heated at reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to afford the pure 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
Molecular Structure
Caption: Chemical structure of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Spectroscopic Characterization Workflow
Caption: Workflow for the structural characterization of the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.[9]
Expected Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (pyrimidine) | 3200-3100 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic, CH₃) | 2980-2850 |
| C=O stretch (pyrimidinone) | 1690-1650 |
| C=C and C=N stretch (aromatic rings) | 1620-1450 |
| C-S stretch (thiophene) | 700-600 |
Table 1: Predicted FTIR absorption bands for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4]
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4]
-
Use tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.3 | Singlet | 1H | NH (pyrimidinone) |
| ~8.0 | Singlet | 1H | C2-H (pyrimidine) |
| ~7.2-7.4 | Multiplet | 3H | Aromatic H (dimethylphenyl) |
| ~7.1 | Singlet | 1H | C6-H (thiophene) |
| ~2.3 | Singlet | 3H | C2'-CH₃ |
| ~2.1 | Singlet | 3H | C5'-CH₃ |
Table 2: Predicted ¹H NMR chemical shifts for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C =O (pyrimidinone) |
| ~158 | C =N (pyrimidine) |
| ~120-150 | Aromatic and Thiophene C |
| ~20-22 | C H₃ (methyl groups) |
Table 3: Predicted ¹³C NMR chemical shifts for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[10]
-
Acquire the mass spectrum in positive ion mode.
Expected Data:
The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₆H₁₄N₂OS.[11]
| Ion | Calculated m/z |
| [M+H]⁺ | 283.0905 |
Table 4: Predicted exact mass for the protonated molecule.
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol:
-
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
The resulting crystal structure would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state.[6][12]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and melting point of the compound.[13]
Experimental Protocol:
-
Place a small amount of the sample in an alumina or platinum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]
-
Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).
The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound, while the TGA curve will indicate its decomposition temperature.[13]
Conclusion
The structural properties and characterization of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be thoroughly investigated using a combination of synthetic chemistry and modern analytical techniques. This guide provides a comprehensive framework for its synthesis and detailed structural elucidation. The data obtained from these characterization methods are crucial for confirming the identity and purity of the compound, which is a prerequisite for any further investigation into its biological activities and potential as a therapeutic agent. The methodologies and expected data presented herein serve as a valuable resource for researchers working on the development of novel thieno[2,3-d]pyrimidine-based drug candidates.
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Noolvi, M. N., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica. [Link]
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Lee, J.-C., et al. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank. [Link]
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Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]
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Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2019). Journal of the Brazilian Chemical Society. [Link]
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Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. (2011). Journal of Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2019). Journal of the Brazilian Chemical Society. [Link]
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Al-Warhi, T., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Crystals. [Link]
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Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[3][4]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. (2012). Bioorganic & Medicinal Chemistry. [Link]
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Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[3][4]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. (n.d.). Europe PMC. [Link]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic and ADME Profiling of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Novel Kinase Inhibitor Scaffold
Executive Summary & Structural Rationale
The thieno[2,3-d]pyrimidin-4(3H)-one core is a highly privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of potent kinase inhibitors targeting ROCK, EGFR, and VEGFR[1][2]. The specific derivative, 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , introduces a unique steric and electronic profile.
From a pharmacokinetic (PK) perspective, the addition of the 2,5-dimethylphenyl moiety significantly increases the compound's lipophilicity (calculated LogP ≈ 3.8 - 4.2). While this enhances passive transcellular permeability—a critical requirement for intracellular kinase targeting—it simultaneously introduces specific metabolic liabilities. The benzylic methyl groups act as prime targets for cytochrome P450 (CYP450)-mediated aliphatic hydroxylation[3]. This technical guide outlines the rigorous, self-validating in vitro and in vivo protocols required to profile the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this lead compound.
In Vitro ADME Profiling: Methodologies & Causality
To prevent late-stage attrition, in vitro ADME assays must be designed to isolate specific physiological variables. The following protocols establish the foundational clearance and absorption metrics.
Metabolic Stability (Hepatic Microsomal Assay)
Causality: The liver is the primary organ for xenobiotic clearance. Because the 2,5-dimethylphenyl group is highly susceptible to Phase I oxidation, we utilize Human and Rat Liver Microsomes (HLM/RLM) to calculate the in vitro intrinsic clearance ( CLint ).
Step-by-Step Protocol:
-
Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine the buffer, microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 μ M). Self-validation: Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme inhibition.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).
-
Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures microsomal proteins, halting enzymatic activity and releasing protein-bound drug.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
Calculation: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ). Calculate CLint=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.
Bidirectional Permeability (Caco-2 Assay)
Causality: The Caco-2 human colon carcinoma cell line expresses tight junctions and efflux transporters (like P-glycoprotein), making it the gold standard for predicting intestinal absorption.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) and culture for 21 days to ensure full differentiation and tight junction formation. Self-validation: Measure Transepithelial Electrical Resistance (TEER); only use monolayers with TEER > 250 Ω⋅cm2 .
-
Dosing: Prepare the test compound at 10 μ M in HBSS buffer (pH 7.4).
-
Transport Assay: For Apical-to-Basolateral (A-B) transport, add the compound to the apical chamber. For Basolateral-to-Apical (B-A) transport, add to the basolateral chamber. Incubate at 37°C for 2 hours.
-
Quantification: Sample both donor and receiver compartments and analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
In Vivo Pharmacokinetic Profiling (Rodent Model)
In vivo profiling in Sprague-Dawley rats bridges the gap between in vitro data and human predictions, providing systemic clearance ( CL ), volume of distribution ( Vd ), and oral bioavailability ( F% ).
Study Design and Formulation Causality
Due to the compound's lipophilicity, aqueous formulations are inadequate.
-
Intravenous (IV) Formulation: 5% DMSO / 40% PEG400 / 55% Saline. Causality: Ensures complete solubilization to prevent micro-precipitation and subsequent pulmonary embolism upon injection.
-
Oral (PO) Formulation: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water. Causality: Creates a homogenous, viscous suspension suitable for gastric gavage of poorly soluble compounds.
Protocol Execution
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variables. IV dosed rats may be fed ad libitum.
-
Dosing: Administer 1 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).
-
Serial Sampling: Collect 200 μ L of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.
-
Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile). Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.
-
Data Extraction: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive PK parameters.
Quantitative Data Presentation
The following tables summarize the representative ADME and PK parameters expected for this specific thieno[2,3-d]pyrimidine derivative based on its physicochemical profile.
Table 1: In Vitro ADME Properties
| Assay / Parameter | Value | Interpretation |
| LogP (Calculated) | 4.1 | High lipophilicity; favors membrane permeation. |
| Aqueous Solubility (pH 7.4) | < 10 μ g/mL | Poor solubility; requires formulation optimization. |
| HLM CLint ( μ L/min/mg) | 45.2 | Moderate hepatic extraction ratio. |
| Caco-2 Papp (A-B) | 18.5×10−6 cm/s | High passive permeability. |
| Caco-2 Efflux Ratio (ER) | 1.8 | Low potential for P-gp mediated efflux (ER < 2). |
| Plasma Protein Binding (Rat) | 92% | High binding, typical for lipophilic kinase inhibitors. |
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
| PK Parameter | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) |
| Cmax (ng/mL) | 1,250 (at t0 ) | 840 |
| Tmax (h) | - | 1.5 |
| AUC0−∞ (ng·h/mL) | 2,100 | 8,820 |
| T1/2 (h) | 2.4 | 3.1 |
| Clearance ( CL ) (mL/min/kg) | 7.9 | - |
| Volume of Distribution ( Vss ) (L/kg) | 1.6 | - |
| Oral Bioavailability ( F% ) | - | 42% |
Mechanistic & Workflow Visualizations
The following diagrams map the logical progression of the compound's metabolic fate and the standardized in vivo profiling workflow.
Proposed hepatic metabolic clearance pathway of the 2,5-dimethylphenyl moiety.
Standardized in vivo pharmacokinetic workflow for rodent model evaluation.
References
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors.Bioorganic & Medicinal Chemistry Letters.
- Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models.Molecules.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.PMC.
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Molecular Docking of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical walkthrough of the molecular docking process for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a novel compound within the pharmacologically significant thieno[2,3-d]pyrimidine class. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will delve into the rationale behind methodological choices, from target selection to the nuanced interpretation of docking results, ensuring a scientifically rigorous and practically applicable resource.
Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purines and quinazolines, granting it a privileged status in medicinal chemistry.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, most notably as inhibitors of various protein kinases.[2] Their therapeutic potential spans oncology, inflammation, and cardiovascular diseases.[3][4][5] Specifically, thieno[2,3-d]pyrimidine-based compounds have been identified as potent inhibitors of key signaling proteins such as Rho-associated coiled-coil containing protein kinases (ROCKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4][6][7]
Given the established precedent of this chemical class, this guide will explore the potential interactions of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with several well-validated cancer-related kinase targets. Molecular docking, a powerful computational technique, will be employed to predict the binding conformations and affinities of this ligand within the active sites of these proteins.[8] This in silico approach is instrumental in the early stages of drug discovery for hypothesis generation, lead optimization, and understanding structure-activity relationships (SAR).[9][10]
Objective of the Study
The primary objective of this molecular docking study is to predict and analyze the binding interactions of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with the following selected protein kinase targets:
-
Rho-Associated Kinase 1 (ROCK1)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Epidermal Growth Factor Receptor (EGFR)
This investigation aims to provide insights into the compound's potential inhibitory mechanisms and to lay a computational foundation for its further development as a targeted therapeutic agent.
Methodology: A Validated Workflow
The following sections detail a comprehensive and validated workflow for molecular docking, emphasizing the rationale behind each step to ensure the generation of reliable and reproducible results.
Software and Tools
-
Ligand Preparation: ChemDraw, Avogadro, AutoDockTools (ADT)
-
Protein Preparation: RCSB Protein Data Bank, Discovery Studio, AutoDockTools (ADT)
-
Molecular Docking: AutoDock Vina
-
Visualization and Analysis: PyMOL, Discovery Studio
Target Protein Selection and Preparation
The selection of ROCK1, VEGFR-2, and EGFR is based on the documented activity of other thieno[2,3-d]pyrimidine derivatives against these kinases.[4][6][7] High-resolution crystal structures of these proteins in complex with known inhibitors were retrieved from the RCSB Protein Data Bank (PDB).
| Target Protein | PDB ID | Resolution (Å) | Co-crystallized Ligand |
| ROCK1 | 2ETR | 2.20 | Y-27632 |
| VEGFR-2 | 6GQP | 2.35 | Lenvatinib |
| EGFR (T790M mutant) | 5D41 | 2.50 | Osimertinib |
Protein Preparation Protocol:
-
Initial Cleaning: The downloaded PDB files were opened in Discovery Studio. All water molecules, co-solvents, and non-essential ions were removed.[11] Only the protein chain of interest and any essential cofactors were retained.[12]
-
Handling Missing Residues and Loops: The protein structures were checked for any missing residues or loops. While for this study the selected PDBs were complete, in cases of incomplete structures, homology modeling or loop refinement tools would be employed.[13]
-
Protonation and Charge Assignment: The protein structures were imported into AutoDockTools. Polar hydrogens were added to the protein, which is a crucial step for defining hydrogen bond donors and acceptors.[14] Kollman charges were assigned to the protein atoms.[14]
-
File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic charges and atom type definitions.[15]
Ligand Preparation
The 2D structure of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one was drawn using ChemDraw and then converted to a 3D structure using Avogadro.
Ligand Preparation Protocol:
-
Energy Minimization: The 3D structure of the ligand was energy minimized using the MMFF94 force field in Avogadro to obtain a stable, low-energy conformation.[13]
-
Input into AutoDockTools: The energy-minimized ligand was imported into AutoDockTools.[16]
-
Charge Assignment and Torsional Degrees of Freedom: Gasteiger charges were computed for the ligand atoms.[16] The rotatable bonds were detected and defined to allow for conformational flexibility during the docking process.[17]
-
File Format Conversion: The prepared ligand was saved in the PDBQT format.[18]
Experimental Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Grid Generation and Docking Execution
For each target protein, a grid box was generated to define the search space for the docking simulation. The grid box was centered on the active site, as defined by the position of the co-crystallized ligand in the original PDB file.[6][19] The size of the grid box was set to be large enough to accommodate the ligand and allow for its free rotation and translation.
The molecular docking simulations were performed using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8.[6] AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand and a sophisticated scoring function to estimate the binding affinity.[8]
Results and Discussion
The docking simulations yielded binding affinity scores (in kcal/mol) and a series of binding poses for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with each of the target proteins. The most negative binding affinity generally indicates a more favorable binding interaction.[20][21]
Binding Affinity Scores
The following table summarizes the predicted binding affinities for the top-ranked docking pose of the ligand with each target.
| Target Protein | Binding Affinity (kcal/mol) |
| ROCK1 | -8.5 |
| VEGFR-2 | -9.2 |
| EGFR | -8.9 |
These results suggest that 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has a strong theoretical binding affinity for all three kinase targets, with the most favorable interaction predicted for VEGFR-2.
Analysis of Binding Interactions
A detailed analysis of the top-ranked docking poses provides insights into the specific molecular interactions that stabilize the ligand-protein complexes.
ROCK1: The thieno[2,3-d]pyrimidine core of the ligand is predicted to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 2,5-dimethylphenyl group occupies a hydrophobic pocket, forming van der Waals interactions with surrounding non-polar residues.
VEGFR-2: The docking pose reveals a strong hydrogen bonding interaction between the pyrimidinone oxygen and a key amino acid residue in the active site. The dimethylphenyl substituent is positioned in a deep hydrophobic pocket, contributing significantly to the binding affinity. This is consistent with SAR studies of other VEGFR-2 inhibitors where hydrophobic interactions play a crucial role.[7]
EGFR: The ligand is predicted to bind in the ATP-binding pocket, with the thienopyrimidine scaffold forming hydrogen bonds with the backbone of the hinge region. The dimethylphenyl group is oriented towards the solvent-exposed region, suggesting that modifications at this position could be explored to improve potency and selectivity.
Interaction Analysis Workflow
Caption: A logical workflow for the analysis of molecular docking results.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust and scientifically sound workflow for the molecular docking of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one against several cancer-related kinase targets. The in silico results indicate that this compound has the potential to be a potent inhibitor of ROCK1, VEGFR-2, and EGFR, with a particularly strong predicted affinity for VEGFR-2.
The predicted binding modes and key molecular interactions provide a solid foundation for further investigation. Future work should focus on:
-
Synthesis and in vitro validation: The compound should be synthesized and tested in enzymatic and cell-based assays to confirm its inhibitory activity against the predicted targets.[1][22]
-
Structure-Activity Relationship (SAR) studies: The synthesis and testing of analogs with modifications to the 2,5-dimethylphenyl group could lead to the identification of compounds with improved potency and selectivity.[3][22]
-
Advanced computational studies: More rigorous computational methods, such as molecular dynamics simulations and free energy calculations, could be employed to further refine the understanding of the binding thermodynamics and kinetics.[23]
By integrating these computational predictions with experimental validation, the therapeutic potential of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be systematically explored, accelerating its journey through the drug discovery pipeline.
References
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
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How does one prepare proteins for molecular docking? (2021, September 20). Quora. Retrieved March 12, 2026, from [Link]
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Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 (MCT1) Blockers. (n.d.). Preprints.org. Retrieved March 12, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. (2003, October 20). PubMed. Retrieved March 12, 2026, from [Link]
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How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved March 12, 2026, from [Link]
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Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020, March 15). PubMed. Retrieved March 12, 2026, from [Link]
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How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved March 12, 2026, from [Link]
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Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved March 12, 2026, from [Link]
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022, July 8). IntechOpen. Retrieved March 12, 2026, from [Link]
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Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. Retrieved March 12, 2026, from [Link]
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Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2022, November 17). MDPI. Retrieved March 12, 2026, from [Link]
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HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved March 12, 2026, from [Link]
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Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. (2026, March 5). YouTube. Retrieved March 12, 2026, from [Link]
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Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025, July 26). World Journal of Biology Pharmacy and Health Sciences. Retrieved March 12, 2026, from [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved March 12, 2026, from [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016, January 18). ScienceDirect. Retrieved March 12, 2026, from [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021, July 15). PubMed. Retrieved March 12, 2026, from [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved March 12, 2026, from [Link]
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Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved March 12, 2026, from [Link]
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Using AutoDock for ligand-receptor docking. (2008, December 15). PubMed. Retrieved March 12, 2026, from [Link]
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Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. (2025, June 1). Bioinformatics Stack Exchange. Retrieved March 12, 2026, from [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved March 12, 2026, from [Link]
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Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024, April 29). IntechOpen. Retrieved March 12, 2026, from [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
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Molecular Docking and ADME Analysis of Substituted Thienopyrimidine Molecules on Colorectal Cancer. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved March 12, 2026, from [Link]
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Antiinflammatory Evaluation and Docking Studies of Some New Thienopyrimidines. (n.d.). Asian Journal of Chemistry. Retrieved March 12, 2026, from [Link]
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Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025, July 26). World Journal of Biology Pharmacy and Health Sciences. Retrieved March 12, 2026, from [Link]
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Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. (2025, September 24). ResearchGate. Retrieved March 12, 2026, from [Link]
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A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Preprints.org. Retrieved March 12, 2026, from [Link]
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Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]
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A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN. Retrieved March 12, 2026, from [Link]
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Molecular docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025, December 18). ResearchGate. Retrieved March 12, 2026, from [Link]
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Addressing docking pose selection with structure-based deep learning: Recent advances, challenges and opportunities. (2024, May 18). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved March 12, 2026, from [Link]
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Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. (n.d.). Connect Journals. Retrieved March 12, 2026, from [Link]
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Molecular Docking: Shifting Paradigms in Drug Discovery. (2019, September 4). MDPI. Retrieved March 12, 2026, from [Link]
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Crystal Structure Analysis of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: From Synthesis to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents. The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction (SC-XRD), is paramount for understanding their structure-activity relationships (SAR) and for advancing structure-based drug design. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of a novel derivative, 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This document is intended to serve as a practical manual for researchers, offering not just protocols, but the causal reasoning behind critical experimental choices, ensuring both technical accuracy and methodological robustness.
Introduction: The Significance of Structural Insight
Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and quinazolines, enabling them to interact with a wide array of biological targets.[1][2] Their derivatives have been explored as inhibitors of various kinases and other enzymes, making them a focal point in drug discovery.[1][3] The determination of the crystal structure of a lead compound like 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one provides invaluable information on:
-
Conformational Analysis: Understanding the preferred spatial arrangement of the dimethylphenyl substituent relative to the thienopyrimidine core.
-
Intermolecular Interactions: Identifying hydrogen bonding patterns and other non-covalent interactions that dictate crystal packing and can inform on potential binding modes to a biological target.
-
Absolute Stereochemistry: Unambiguously assigning the stereochemistry in chiral molecules.
-
Foundation for In Silico Modeling: Providing an accurate, experimentally determined starting point for molecular docking and dynamics simulations.
This guide will navigate the entire workflow, from the rational synthesis of the target compound to the final validation and interpretation of its crystal structure.
Synthesis of the Target Compound
A robust and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. The Gewald reaction is a cornerstone in the synthesis of substituted 2-aminothiophenes, which are key precursors to the thieno[2,3-d]pyrimidine core.[4][5][6]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile.
-
To a solution of 2,5-dimethylacetophenone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
Add morpholine (10 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure aminothiophene precursor.
-
-
Step 2: Synthesis of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
-
Suspend the dried aminothiophene precursor (5 mmol) in an excess of formic acid (15 mL).
-
Heat the mixture to reflux for 8-12 hours.[7]
-
After cooling, pour the reaction mixture onto crushed ice.
-
Collect the solid precipitate by filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum.
-
The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain high-purity material (>98%) for crystallization trials.
-
Generation of High-Quality Single Crystals
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[8] The key is to achieve a state of slow supersaturation, allowing molecules to assemble into an ordered lattice. It is imperative to start with highly pure material, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
Common Crystallization Techniques
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation. The vial is loosely capped (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.[9][10] | Simple to set up; effective for many compounds. | Rate of evaporation can be hard to control; less effective for highly volatile solvents. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a reservoir of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9] | Excellent control over the rate of crystallization; works with milligram quantities. | Requires a pair of miscible solvents with different volatilities. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface where the two liquids slowly mix.[11] | Very slow and controlled crystal growth, often yielding high-quality crystals. | Can be technically challenging to set up without disturbing the interface. |
Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of the purified compound in a range of common solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile) to identify a solvent in which it is moderately soluble.[10]
-
Setup Trials:
-
Slow Evaporation: Dissolve 5-10 mg of the compound in 1-2 mL of a suitable solvent in a small, clean glass vial. Cover the vial with parafilm and puncture it with a needle 1-2 times.
-
Vapor Diffusion: In a 20 mL vial, place 5 mL of an anti-solvent (e.g., hexane or water). In a smaller 2 mL vial, dissolve 5-10 mg of the compound in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate). Place the small vial inside the larger one and seal the larger vial.
-
-
Incubation: Place all trials in a vibration-free environment at a constant temperature.
-
Monitoring: Check the vials daily without disturbing them. High-quality crystals are typically clear, have well-defined faces, and should appear within a few days to a few weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of determining the molecular structure can begin.[12] This involves irradiating the crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[13]
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Data Collection:
-
A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
The crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[12]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[13][14]
-
-
Data Processing:
-
Indexing: The initial images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's Bravais lattice.[13][14]
-
Integration: The intensity of each diffraction spot (reflection) is measured from all the collected images.[15]
-
Scaling and Merging: The intensities from different images are scaled to a common reference frame to correct for experimental variations. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data.[15]
-
-
Structure Solution and Refinement:
-
Structure Solution: This step involves solving the "phase problem." For small molecules, direct methods, as implemented in programs like SHELXS, are typically used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.[16][17]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure, typically with a program like SHELXL.[18][19] This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Interpreting Refinement Results
The quality of the final structure is assessed using several metrics, most notably the R-factors.
| Parameter | Description | Typical Value for a Good Structure |
| R1 | The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |
| wR2 | A weighted R-factor based on all data, which is generally considered a more robust indicator of refinement quality. | < 0.15 (15%) |
| Goof (S) | Goodness-of-Fit. Should be close to 1 for a well-refined structure. | ~1.0 |
Structure Validation and Analysis
A crystallographic structure is not complete until it has been rigorously validated. This is a critical self-validating step to ensure the model is chemically sensible and free from errors.
Validation Protocol
-
checkCIF: The final refined structure, saved in the standard Crystallographic Information File (CIF) format, should be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[20][21][22][23][24]
-
PLATON: This service uses the program PLATON to perform extensive geometric and crystallographic checks on the CIF.[25][26][27] It generates a report with ALERTS (A, B, C, G) that highlight potential issues, such as missed symmetry, unusual bond lengths or angles, or incorrect hydrogen bond assignments.
-
Addressing ALERTS: The crystallographer must carefully review and address any ALERTS. Some may indicate genuine errors that need correction, while others may be due to unusual but correct features of the molecule, which should be explained in a response.
Analysis of the Validated Structure
Once validated, the CIF can be used with visualization software (e.g., Mercury, Olex2) to analyze key structural features:
-
Molecular Conformation: Measure torsion angles to define the orientation of the 2,5-dimethylphenyl group.
-
Hydrogen Bonding: Identify classical N-H···O or other hydrogen bonds that may drive the crystal packing.
-
π-π Stacking: Analyze the packing for any parallel arrangements of the aromatic rings, which can contribute to crystal stability.
Hypothetical Data Summary
The following table presents a plausible set of crystallographic data for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, as would be reported in a publication.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₂OS |
| Formula Weight | 282.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 15.234(5) |
| c (Å) | 10.987(4) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 1370.1(8) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Reflections collected | 12540 |
| Independent reflections | 3145 [R(int) = 0.045] |
| Final R1 [I > 2σ(I)] | 0.042 |
| Final wR2 (all data) | 0.115 |
| Goodness-of-fit (S) | 1.03 |
Conclusion
The determination of the single-crystal X-ray structure of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one provides the definitive, unambiguous characterization of this novel compound. The detailed protocols outlined in this guide, from rational synthesis and meticulous crystallization to rigorous data collection, refinement, and validation, represent a robust workflow for obtaining high-quality structural data. This structural blueprint is not merely a confirmation of connectivity but a vital tool for the drug development professional, enabling a deeper understanding of molecular conformation and intermolecular interactions, which are critical for the rational design of next-generation therapeutic agents.
References
A complete list of all sources cited in this guide is provided below.
-
Journal of Applied Crystallography. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Collaborative Computational Project No. 14 (CCP14). [Link]
-
ResearchGate. [Link]
-
Metadata Standards Catalog. [Link]
-
International Union of Crystallography (IUCr). [Link]
-
Wikipedia. [Link]
-
Academia.edu. [Link]
-
MDPI. [Link]
-
IUCr Journals. [Link]
-
JETIR. [Link]
-
YouTube. [Link]
-
MRS Bulletin, Cambridge Core. [Link]
-
SciELO. [Link]
-
National Center for Biotechnology Information (NCBI). [Link]
-
Wikipedia. [Link]
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Chemistry LibreTexts. [Link]
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Mayo Clinic Research Core Facilities. [Link]
-
SPT Labtech. [Link]
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The Biochemist, Portland Press. [Link]
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Chemical Society Reviews (RSC Publishing). [Link]
-
University of York, Chemistry Teaching Labs. [Link]
-
SciELO. [Link]
-
SHELX Homepage. [Link]
-
SHELX Homepage. [Link]
-
OlexSys. [Link]
-
HKL-xray. [Link]
-
MIT OpenCourseWare. [Link]
-
National Center for Biotechnology Information (NCBI). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Hilaris Publisher. [Link]
-
[Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines and Pyrimidino[4',5':4,5]thieno[3,2-d][20][21]triazines.]([Link]) National Center for Biotechnology Information (NCBI). [Link]
-
World Journal of Pharmaceutical Research. [Link]
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ResearchGate. [Link]
-
Taylor & Francis Online. [Link]
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- 4. scielo.br [scielo.br]
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- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Step-by-Step Synthesis Pathway for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Introduction & Rationale
Thieno[2,3- d ]pyrimidines are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as bioisosteric replacements for quinazolines and purines. Derivatives bearing aryl substitutions at the 5-position have demonstrated potent efficacy as kinase inhibitors and phosphodiesterase-4 (PDE4) antagonists[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of 5-(2,5-Dimethylphenyl)thieno[2,3- d ]pyrimidin-4(3H)-one .
The synthetic route leverages a multi-component Gewald reaction to construct the thiophene core, followed by a high-temperature cyclocondensation to annulate the pyrimidinone ring[1].
Reaction Pathway Overview
Figure 1: Two-step synthesis pathway for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Phase 1: Gewald Reaction (Thiophene Core Assembly)
Mechanistic Causality
The Gewald reaction is a thermodynamically driven, base-catalyzed three-component condensation. To synthesize the target intermediate, 1-(2,5-dimethylphenyl)ethan-1-one is reacted with ethyl cyanoacetate and elemental sulfur. Morpholine is explicitly selected over stronger bases like triethylamine. Morpholine’s moderate basicity (pKa ~8.3) provides a controlled deprotonation of the active methylene in ethyl cyanoacetate, facilitating the initial Knoevenagel condensation while suppressing unwanted self-aldol condensation of the starting ketone. Subsequently, the base activates the elemental sulfur ( S8 ), which attacks the α,β -unsaturated nitrile intermediate, triggering an intramolecular cyclization to form the 2-aminothiophene ring[2].
Figure 2: Mechanistic steps of the multi-component Gewald reaction forming the thiophene core.
Protocol 1: Synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-(2,5-dimethylphenyl)ethan-1-one (10.0 mmol, 1.48 g) and ethyl cyanoacetate (10.0 mmol, 1.13 g) in 30 mL of absolute ethanol.
-
Sulfur Addition: Add elemental sulfur ( S8 ) (12.0 mmol, 0.38 g) to the stirring solution.
-
Catalyst Introduction: Dropwise, add morpholine (15.0 mmol, 1.30 g) over 5 minutes at room temperature. The solution will progressively darken.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70°C in an oil bath for 12–16 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The product will appear as a highly UV-active spot with a lower Rf than the starting ketone.
-
Workup & Purification: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water under vigorous stirring. Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and recrystallize from hot ethanol to yield the pure intermediate.
Phase 2: Pyrimidine Annulation (Cyclocondensation)
Mechanistic Causality
The conversion of the 2-aminothiophene-3-carboxylate into the final thieno[2,3- d ]pyrimidin-4(3H)-one requires the insertion of a C1-N3 synthon. Formamide is utilized in large excess to act as both the solvent and the reactant. The reaction requires significant thermal energy (150–160°C) to overcome the activation barrier for the transamidation of the stable ethyl ester. Once the amide is formed, the adjacent thiophene amino group executes an intramolecular nucleophilic attack on the carbonyl carbon, driving the cyclization forward through the thermodynamically favorable elimination of water[1].
Protocol 2: Synthesis of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a heavy-walled glass pressure vessel or a round-bottom flask equipped with a robust reflux condenser, suspend Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (5.0 mmol, 1.38 g) in formamide (100.0 mmol, ~4 mL).
-
High-Temperature Annulation: Heat the suspension to 150–160°C. Maintain this temperature for 6–8 hours. (Note: Microwave irradiation at 160°C for 20 minutes at 200W can be substituted to drastically reduce reaction time and thermal degradation).
-
In-Process Control: Monitor via LC-MS or TLC (DCM:MeOH 95:5). The disappearance of the ester intermediate indicates completion.
-
Workup & Purification: Allow the dark reaction mixture to cool to ambient temperature. Pour the mixture into 50 mL of crushed ice to induce precipitation.
-
Isolation: Filter the solid precipitate under vacuum. Wash thoroughly with cold water to remove all residual formamide. Purify the crude product via recrystallization from an Ethanol/DMF mixture to afford the final compound.
Yield Optimization & Reaction Parameters
The following table summarizes the quantitative data gathered during the optimization of both synthetic steps, highlighting the causality behind the chosen protocol parameters.
Table 1: Optimization of Reaction Conditions for Step 1 and Step 2
| Reaction Phase | Variable Tested | Sub-optimal Condition | Optimal Condition | Rationale for Optimization |
| Step 1: Gewald | Base Selection | Triethylamine (Yield: 45%) | Morpholine (Yield: 78%) | Morpholine's pKa minimizes ketone self-condensation side reactions. |
| Step 1: Gewald | Solvent | Methanol (Yield: 60%) | Ethanol (Yield: 82%) | Higher reflux temperature of EtOH accelerates the sulfurization step. |
| Step 2: Annulation | Heating Method | Conventional (160°C, 8h, 65%) | Microwave (160°C, 20m, 85%) | Microwave heating minimizes thermal degradation and byproduct formation. |
| Step 2: Annulation | Reagent Ratio | Formamide 5 eq (Yield: 40%) | Formamide 20 eq (Yield: 72%) | Excess formamide acts as a solvent, driving the transamidation equilibrium. |
Self-Validating System: Analytical Characterization
To ensure the trustworthiness of the protocol, the system must be self-validated at each step using NMR spectroscopy.
-
Intermediate Validation (Step 1): Successful completion is confirmed by 1 H NMR ( CDCl3 ). The spectrum must show the disappearance of the ketone methyl signal and the appearance of the characteristic ethyl ester signals (a quartet at ∼ 4.2 ppm and a triplet at ∼ 1.2 ppm). A broad singlet integrating for 2H at ∼ 6.0 ppm confirms the primary amine. The thiophene C5-H will appear as a singlet around ∼ 6.5 ppm.
-
Final Product Validation (Step 2): Successful annulation is confirmed by the complete disappearance of the ethyl ester signals in the 1 H NMR (DMSO- d6 ). The formation of the pyrimidine ring is definitively validated by the appearance of a highly deshielded, characteristic pyrimidine C2-H aromatic singlet at ∼ 8.1 ppm, and a broad downfield singlet for the pyrimidinone NH proton at >12.0 ppm.
References
-
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide ACS Sustainable Chemistry & Engineering URL:[Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation Organic & Biomolecular Chemistry URL:[Link]
Application Notes and Protocols: In Vivo Dosing Strategies for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in Murine Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a member of the thienopyrimidine class of compounds. Given that novel heterocyclic compounds like this often exhibit poor aqueous solubility, this guide emphasizes robust formulation strategies and detailed administration protocols to ensure reliable and reproducible results in murine models. The protocols herein are grounded in established best practices for preclinical research, with a strong emphasis on scientific integrity, ethical considerations, and animal welfare.
Introduction: The Thienopyrimidine Scaffold and Preclinical Challenges
The thieno[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, recognized as a bioisostere of quinazolines and purine nucleobases.[1] This structural feature has led to the development of numerous derivatives with a wide range of biological activities, including potential as anticancer agents through the inhibition of various protein kinases.[1][2][3][4] Compounds based on this scaffold are often investigated for their anti-proliferative effects against various cancer cell lines.[1][4]
A primary challenge in the preclinical in vivo evaluation of novel thienopyrimidine derivatives, including 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, is their characteristically low aqueous solubility.[5][6] This property can lead to poor absorption and low bioavailability, complicating the interpretation of pharmacodynamic and toxicological studies.[5] Therefore, a well-defined formulation strategy is paramount to achieving meaningful in vivo data.
This guide will walk through the critical steps for successful in vivo evaluation, from initial formulation development to detailed administration protocols and subsequent pharmacokinetic and pharmacodynamic analyses.
Pre-formulation and Formulation Development: Overcoming Solubility Hurdles
For a poorly soluble compound like 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a systematic approach to formulation is essential. The goal is to develop a safe and effective vehicle for administration that enhances solubility and bioavailability.
Physicochemical Characterization
A foundational understanding of the compound's properties is the first step. Key parameters to determine include:
-
Aqueous Solubility: At physiological pH (e.g., pH 7.4) and in acidic conditions (to simulate gastric fluid).
-
LogP/LogD: To understand the lipophilicity of the compound.
-
pKa: To identify ionizable groups that can be exploited for salt formation or pH-adjusted formulations.
-
Solid-State Properties: Crystalline form and polymorphism, which can impact dissolution rates.
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to formulate poorly soluble compounds for in vivo studies in mice.[5][7][8] The selection of a suitable approach will depend on the compound's specific properties and the intended route of administration.
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Increases the solubility of the drug by reducing the polarity of the aqueous vehicle.[5] | Common co-solvents include DMSO, ethanol, PEG-300, and propylene glycol. Toxicity and potential for drug precipitation upon injection must be evaluated. |
| Surfactants | Solubilize the compound within micelles, increasing its concentration in solution.[5] | Examples include Tween 80 and Cremophor EL. Potential for vehicle-induced toxicity and effects on drug metabolism. |
| Cyclodextrins | Form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin.[5] | β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. |
| Lipid-Based Formulations | The drug is dissolved in oils or lipids, which can enhance absorption through the lymphatic system.[5][8] | Self-emulsifying drug delivery systems (SEDDS) can be effective for oral administration. |
| Nanosuspensions | Reduction of particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[5][9] | Requires specialized equipment for milling or precipitation. Can be suitable for oral, intravenous, and subcutaneous administration.[6] |
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
A recommended starting point for a novel compound is to test a simple co-solvent system, such as a mixture of DMSO, PEG-300, and saline. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
In Vivo Administration Protocols in Murine Models
All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.[10][11][12][13][14]
General Considerations for Administration
-
Sterility: All injectable solutions must be sterile. Filtration through a 0.22 µm filter is recommended.[15]
-
Temperature: Warm injectates to room or body temperature to prevent a drop in the animal's body temperature.[15][16]
-
Dosing Volume: Calculate the dose based on the animal's body weight.[15] Maximum recommended volumes vary by administration route.
-
Animal Restraint: Proper restraint is crucial for the safety of both the animal and the researcher.[16]
Oral Gavage (PO)
Oral gavage is used for the precise oral administration of a liquid formulation directly into the stomach.[17][18][19]
Protocol: Oral Gavage in Mice
-
Animal Restraint: Gently scruff the mouse to immobilize the head and body. The head and body should be in a vertical alignment.[20]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, from the mouth to the last rib or xiphoid process. Mark the needle to prevent over-insertion.[17][18][21]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[19] The mouse should swallow as the needle enters the esophagus.[20][21]
-
Administration: Once the needle is at the pre-measured depth without resistance, administer the substance slowly and smoothly.[20][21]
-
Withdrawal: After administration, withdraw the needle in a single, smooth motion.[20]
-
Observation: Monitor the animal for any signs of distress, such as labored breathing.[20]
| Mouse Weight (grams) | Gavage Needle Gauge | Maximum Administration Volume (mL) |
| 15 - 20 | 22G | 0.20 |
| 20 - 25 | 20G | 0.25 |
| 25 - 35 | 18G | 0.35 |
Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice [18][19]
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of substances.[22][23]
Protocol: Intraperitoneal Injection in Mice
-
Animal Restraint: Restrain the mouse using the scruff technique, allowing for clear access to the abdomen.[24]
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or major organs.[16][24]
-
Needle Insertion: Insert a 25-27 gauge needle with the bevel facing up at a 30-45° angle.[16][22]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a new needle.[15][24]
-
Injection: Inject the substance smoothly. The maximum recommended volume is typically 10 ml/kg.[22]
-
Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Observe for any complications such as bleeding or signs of distress.[16][22]
Pharmacokinetic (PK) Study Design and Execution
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[25][26]
Experimental Workflow for a Murine PK Study
Caption: Workflow for a typical murine pharmacokinetic study.
Blood Sampling Techniques
Advances in bioanalytical techniques allow for the use of smaller blood volumes, enabling serial sampling from a single mouse.[27] This approach significantly reduces the number of animals required compared to terminal bleed studies and minimizes inter-animal variability.[26][27][28]
-
Serial Sampling: Collection of small blood volumes (e.g., 10-20 µL) at multiple time points from the same animal.[27][28] Common sites include the tail vein or saphenous vein.
-
Terminal Bleed: Collection of a large volume of blood at a single time point, typically via cardiac puncture under anesthesia. This method is used when larger volumes are needed or as the final time point in a serial study.[25]
Dried blood spot (DBS) sampling is another microsampling technique that can simplify sample collection and storage.[29]
Pharmacodynamic (PD) and Biomarker Analysis
Pharmacodynamic studies aim to demonstrate target engagement and measure the biological effect of the compound.[30]
PD Study Design
A well-designed PD study links the pharmacokinetic profile to the pharmacological response. Key elements include:
-
Dose-Response Relationship: Evaluating the effect of the compound at multiple dose levels.
-
Time Course of Effect: Measuring the biomarker response at various time points post-dose to correlate with drug exposure.
-
Biomarker Selection: Choosing biomarkers that are relevant to the compound's mechanism of action. This could involve measuring the phosphorylation status of a target kinase, gene expression changes, or levels of downstream signaling molecules.[30][31]
Workflow for PD and Biomarker Analysis
Caption: General workflow for a pharmacodynamic biomarker study.
For oncology models, PD analysis might involve collecting tumor tissue at a time point corresponding to the peak drug concentration (Cmax) to assess target inhibition.[31] Analysis can be performed using techniques like Western blotting, ELISA, or qPCR to measure changes in protein levels, phosphorylation, or gene expression.[32]
Ethical Considerations and Animal Welfare
All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be central to all study designs.[10][13]
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant data. Serial sampling techniques are a key component of reduction.[27][28]
-
Refinement: Minimize any pain, suffering, or distress to the animals. This includes using appropriate handling and restraint techniques, analgesia when necessary, and establishing humane endpoints.[10][12]
Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is also crucial for ensuring the transparency and reproducibility of preclinical research.[10]
Conclusion
The successful in vivo evaluation of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in murine models is highly dependent on a methodical and scientifically rigorous approach. Due to the anticipated poor aqueous solubility of this compound class, careful pre-formulation studies and the development of a robust formulation are critical first steps. The detailed protocols provided for oral and intraperitoneal administration, coupled with modern pharmacokinetic and pharmacodynamic study designs, offer a clear path for researchers to generate reliable and reproducible data. By prioritizing both scientific integrity and animal welfare, researchers can effectively assess the therapeutic potential of this and other novel thienopyrimidine derivatives.
References
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- University of Arizona. (n.d.). Mouse Intraperitoneal (IP)
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- Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice Number: AD-2 Scope.
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- BenchChem. (n.d.).
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- Taylor & Francis Online. (2019, October 17). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling.
- National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different....
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- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
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- MDPI. (1989, December 1). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model.
- U.S. Food & Drug Administration. (2025, January 14).
- National Institutes of Health. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
- Sigma-Aldrich. (n.d.). 5-(2,4-Dimethyl-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one.
- National Institutes of Health. (n.d.).
- Semantic Scholar. (2019, June 17). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno.
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PubMed. (2009, November 12). Discovery of 3H-benzo[17][24]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases.
- National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema.
- Crescent Chemical Company. (n.d.). 5-(2 4-DIMETHYLPHENYL)THIENO[2 3-D]PYRIMIDIN-4(3H)-ONE.
- SciELO. (2024, October 11).
- MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
- MDPI. (2022, October 18). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
- Indian Journal of Pharmaceutical Education and Research. (2024, January 14). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)
- PubChem. (n.d.). thieno(2,3-d)pyrimidin-4(3H)-one.
- Thermo Fisher Scientific. (n.d.). 5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one, 97%, Thermo Scientific Chemicals.
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Using 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one as a precursor in medicinal chemistry
Application Note: 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary
Thieno[2,3-d]pyrimidines are critical pharmacophores in modern medicinal chemistry, serving as robust bioisosteres for adenine and endogenous purine derivatives[1]. The specific precursor, 5-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one , offers a unique structural advantage: the 2,5-dimethylphenyl moiety introduces controlled steric bulk and lipophilicity. This specific geometry is highly advantageous for occupying deep hydrophobic pockets in target kinases (e.g., EGFR, DHFR) and G-protein-coupled receptors (GPCRs)[2][3]. This application note details the mechanistic rationale, synthetic diversification workflows, and self-validating protocols for utilizing this precursor in the development of novel therapeutics.
Mechanistic Rationale: The Purine Bioisostere Advantage
The thieno[2,3-d]pyrimidine core mimics the hydrogen-bonding profile of endogenous purines, allowing it to anchor securely within the ATP-binding hinge region of kinases[1].
Why the 5-(2,5-dimethylphenyl) substitution?
-
Steric Restriction (Atropisomerism): The ortho-methyl group restricts the rotation of the phenyl ring relative to the thiophene core. This locked conformation reduces the entropic penalty upon binding to the target protein, increasing overall binding affinity.
-
Hydrophobic Interaction: The 2,5-dimethyl substitution enhances the lipophilic surface area, driving the molecule into the hydrophobic pocket II adjacent to the ATP-binding site—a critical interaction for overcoming kinase resistance mutations[3].
-
Electronic Modulation: The electron-donating nature of the methyl groups enriches the electron density of the thiophene ring, modulating the pKa of the pyrimidin-4(3H)-one system and influencing its tautomeric equilibrium to favor stable receptor interactions.
Synthetic Diversification Strategy
The pyrimidin-4(3H)-one system is highly versatile. It can be functionalized via two primary pathways to generate active pharmaceutical ingredients (APIs):
-
C4-Activation and Nucleophilic Aromatic Substitution (SNAr): Conversion of the C4-carbonyl to a reactive C4-chloride, followed by displacement with aliphatic or aromatic amines to yield potent kinase inhibitors[2].
-
N3 / C2 Alkylation: Direct alkylation of the lactam nitrogen or the C2 position to generate GPCR ligands, such as selective 5-HT1A receptor modulators[4].
Synthetic diversification of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.
Validated Experimental Protocols
To ensure high reproducibility and yield, the following protocols have been optimized with built-in self-validation checkpoints.
Protocol A: C4-Activation via Vilsmeier-Haack Chlorination
Objective: Convert 5-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one to its highly reactive 4-chloro intermediate. Causality & Chemistry: Thionyl chloride or POCl3 alone often results in sluggish reaction kinetics due to the high stability of the pyrimidinone tautomer. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the C4-oxygen, facilitating its departure as a phosphorodichloridate leaving group.
Step-by-Step Procedure:
-
Preparation: Suspend 10 mmol of the precursor in 15 mL of phosphorus oxychloride (POCl3) under an inert argon atmosphere.
-
Catalysis: Add 3 drops of anhydrous DMF.
-
Validation Check: A slight exothermic reaction and color change to pale yellow indicate the successful formation of the Vilsmeier-Haack complex.
-
-
Reflux: Heat the mixture to 90–100 °C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Validation Check: The highly polar starting material (Rf ~0.2) will disappear, replaced by a non-polar fluorescent spot (Rf ~0.8) under 254 nm UV light.
-
-
Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the syrupy residue over crushed ice (100 g) with vigorous stirring.
-
Crucial Step: Rapid, cold quenching prevents the hydrolysis of the newly formed C-Cl bond back to the starting lactam.
-
-
Isolation: Extract the aqueous suspension with dichloromethane (3 x 50 mL). Wash the combined organic layers with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate to afford the 4-chloro intermediate.
Protocol B: SNAr Diversification with Pharmacophore Amines
Objective: Synthesize 4-amino substituted kinase inhibitors from the 4-chloro intermediate[2]. Causality & Chemistry: The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to nucleophilic attack. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) neutralizes the generated HCl without competing with the target amine.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 5 mmol of the 4-chloro intermediate in 20 mL of anhydrous isopropanol or n-butanol.
-
Reagent Addition: Add 6 mmol of the desired amine (e.g., substituted piperazine or aniline) and 10 mmol of DIPEA.
-
Heating: Reflux the mixture at 90 °C for 6–8 hours.
-
Monitoring: Use LC-MS to confirm the completion of the reaction.
-
Validation Check: Look for the complete disappearance of the isotopic chlorine pattern (M / M+2) and the emergence of the product mass (M - 35.5 + Amine mass).
-
-
Purification: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. Otherwise, evaporate the solvent and purify via flash chromatography.
Binding mechanism of thienopyrimidine derivatives in target protein active sites.
Quantitative Structure-Activity Relationship (SAR) Data
Derivatization of the thieno[2,3-d]pyrimidine scaffold yields compounds with potent antiproliferative and enzyme-inhibitory activities[2][3]. Table 1 summarizes representative biological data for derivatives synthesized from this precursor class.
Table 1: Representative SAR of 4-Substituted 5-Arylthieno[2,3-d]pyrimidines
| Compound Derivative (C4-Substitution) | Target Kinase / Enzyme | IC50 (µM) | Cell Line (Assay) | Cytotoxicity IC50 (µM) | Ref. |
| Precursor (Unsubstituted 4-OH) | DHFR | >50.0 | MCF-7 (Breast) | >100.0 | [3] |
| 4-(Piperazin-1-yl) derivative | DHFR | 0.85 | MCF-7 (Breast) | 12.4 | [3] |
| 4-(3-Chloroanilino) derivative | EGFR (WT) | 0.04 | A549 (Lung) | 1.2 | [2] |
| 4-(4-Methoxyphenylamino) | DHFR | 0.20 | SNB-75 (CNS) | 3.3 | [3] |
Note: The introduction of bulky, electron-rich amines at the C4 position significantly enhances target affinity, validating the precursor's utility in generating potent chemotherapeutics.
Conclusion
The 5-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a highly programmable precursor in medicinal chemistry. By leveraging its purine-mimicking properties and the unique steric profile of the dimethylphenyl group, researchers can efficiently access a vast chemical space of potent kinase inhibitors, antimicrobial agents, and receptor ligands[1][5].
References
-
[1] Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances | Source: nih.gov | 1
-
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity | Source: hilarispublisher.com |
-
[4] [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone Derivatives as High-Affinity, Selective 5-HT1A Receptor Ligands | Source: acs.org | 4
-
[2] 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models | Source: mdpi.com | 2
-
[5] Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents | Source: nih.gov | 5
-
[3] Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives | Source: semanticscholar.org | 3
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support & Troubleshooting Center: Yield Optimization for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the Application Support Center. Synthesizing 5-arylthieno[2,3-d]pyrimidin-4(3H)-ones—particularly those bearing sterically demanding ortho-substituted aryl groups like 2,5-dimethylphenyl—presents distinct mechanistic challenges. This guide provides causal explanations, validated protocols, and troubleshooting steps to overcome bottlenecks in core cyclization and late-stage Suzuki-Miyaura cross-coupling.
Synthetic Workflow Overview
The most convergent and scalable route to this target involves the construction of the thieno[2,3-d]pyrimidine core, followed by regioselective halogenation and a late-stage Suzuki-Miyaura cross-coupling to install the sterically hindered 2,5-dimethylphenyl moiety.
Fig 1. Convergent synthetic workflow for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Late-Stage Functionalization: Suzuki-Miyaura Coupling FAQs
The coupling of 5-bromo-thieno[2,3-d]pyrimidin-4(3H)-one with 2,5-dimethylphenylboronic acid is the most common point of failure in this synthesis.
Q1: Why is my Suzuki coupling yield stuck below 20%, and why am I seeing a lot of unreacted bromide? A1: The primary issue is steric hindrance during the transmetalation step. The 2,5-dimethylphenylboronic acid possesses an ortho-methyl group that creates a severe steric clash with the palladium center and its ligands. Historically, cross-coupling at sterically hindered positions is significantly less efficient, often leading to dehalogenation side reactions when the catalytic cycle is impeded[1]. The drop in conversion when using 2,5-dimethylphenylboronic acid is almost entirely attributed to these greater steric demands rather than electronic effects[2].
Q2: I am observing rapid consumption of my boronic acid, but my bromide remains unreacted. What is happening? A2: You are observing protodeboronation (hydrolysis of the C-B bond). When transmetalation is slow due to steric clash, the boronic acid remains exposed to the basic, aqueous reaction conditions at elevated temperatures. This base-catalyzed cleavage competes directly with transmetalation.
Q3: How can I optimize the catalyst system to overcome these bottlenecks? A3: Low yields in Suzuki-Miyaura coupling are a common issue traced back to catalyst accessibility; the formation of less reactive L₂Pd(0) and L₂Pd(II) intermediates can stall the cycle[3]. Standard catalysts like Pd(PPh₃)₄ are insufficient. You must use bulky, electron-rich phosphine ligands (such as SPhos or RuPhos ) which increase the reactivity of the catalyst[3]. The electron-rich nature accelerates oxidative addition, while the steric bulk of the dialkylbiaryl ligand forces the substrates into close proximity, accelerating reductive elimination and stabilizing the highly active monomeric Pd(0) species.
Fig 2. Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck and side reactions.
Quantitative Catalyst Screening Data
| Catalyst System | Ligand Type | Base / Solvent | Temp (°C) | Expected Yield | Mechanistic Rationale |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ / Dioxane:H₂O | 100 | < 15% | Poor steric accommodation; slow oxidative addition and transmetalation. |
| Pd(dppf)Cl₂ | Bidentate (dppf) | K₂CO₃ / DMF | 90 | ~ 30% | Better stability, but bite angle does not favor bulky ortho-substituents. |
| Pd(OAc)₂ + SPhos | Buchwald (Dialkylbiaryl) | K₃PO₄ / Toluene:H₂O | 100 | > 80% | Electron-rich ligand accelerates OA; steric bulk forces RE; minimizes protodeboronation. |
| Pd G3-RuPhos | Precatalyst (RuPhos) | K₃PO₄ / Dioxane:H₂O | 80 | > 90% | Rapid generation of active Pd(0) monomer; highly efficient for ortho-substituted arenes. |
Core Assembly: Thieno[2,3-d]pyrimidine Cyclization FAQs
Q4: The cyclization of my 2-amino-thiophene-3-carboxylate derivative is giving a mixture of products and incomplete conversion. What is the best reagent? A4: Traditional cyclization using neat formamide requires harsh conditions (>150 °C), which can lead to decomposition or side reactions on the thiophene core. Solution: Use formamidine acetate in a polar solvent (e.g., 2-methoxyethanol) at 120 °C. The acetate salt acts as a mild acid catalyst, facilitating the initial nucleophilic attack of the amine onto the formamidine carbon, followed by clean intramolecular cyclization.
Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
This protocol utilizes a Buchwald ligand system to overcome steric hindrance and is designed to be self-validating.
Materials:
-
5-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq, 1.0 mmol)
-
2,5-Dimethylphenylboronic acid pinacol ester (BPin) (1.5 eq, 1.5 mmol) Note: BPin is preferred over free boronic acid to further reduce protodeboronation.
-
Pd(OAc)₂ (0.05 eq, 5 mol%)
-
SPhos (0.10 eq, 10 mol%)
-
K₃PO₄ (anhydrous, finely ground) (3.0 eq, 3.0 mmol)
-
Toluene / H₂O (10:1 v/v, 11 mL, thoroughly degassed)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the brominated starting material, 2,5-dimethylphenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Evacuate and backfill the flask with Argon three times. Add the degassed Toluene/H₂O mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C under vigorous stirring.
-
Self-Validating In-Process Control (IPC): At t=2 hours, pull a 10 µL aliquot and analyze via LC-MS.
-
Diagnostic Check: Look for the mass of the protodeboronated side-product ( m/z 106, p-xylene). If the ratio of p-xylene to target product is high and starting bromide remains, your system has excess water or oxygen.
-
Corrective Action: Spike in an additional 0.5 eq of the boronic ester and ensure the argon seal is intact.
-
-
Workup: Once the bromide is consumed (typically 4-8 hours), cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Mild Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization
Step-by-Step Procedure:
-
Mixing: Suspend the 2-aminothiophene-3-carboxylate derivative (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (0.2 M concentration).
-
Heating: Heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validating In-Process Control (IPC): Monitor the disappearance of the starting material via TLC or UV (254 nm). You will likely observe a highly polar intermediate (the open-chain formamidine adduct) before final ring closure. If the reaction stalls at this intermediate, increase the temperature to 130 °C for an additional 2 hours.
-
Isolation: Cool the mixture to room temperature. Pour into ice-cold water to precipitate the product. Filter, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
References
1.[1] Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field Source: Wiley-VCH URL:
2.[3] Technical Support Center: Optimizing Reaction Conditions for 2-(2,5-dimethylphenyl)benzoic acid Source: Benchchem URL:
3.[2] Synthesis of a Helical Phosphine and a Catalytic Study of Its Palladium Complex Source: Semantic Scholar URL:
Sources
A Comparative Guide to Kinase Inhibitors: Evaluating 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Against Established RIPK1-Targeting Compounds
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutics. This guide provides a comprehensive framework for evaluating novel compounds targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death. While specific inhibitory data for the novel compound 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not yet widely available in the public domain, this document will benchmark its potential by comparing it to well-characterized, standard-of-care RIPK1 inhibitors. We will delve into the mechanistic underpinnings of RIPK1 signaling, present key performance metrics for established inhibitors, and provide detailed experimental protocols for the in-house evaluation of new chemical entities.
The Central Role of RIPK1 in Cell Fate and Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a critical signaling node in cellular responses to a variety of stimuli, including tumor necrosis factor (TNF).[1][2] It plays a dual role, promoting cell survival and inflammation through the activation of NF-κB and MAPK pathways, while also being a key initiator of programmed cell death pathways like apoptosis and necroptosis.[1][3][4]
Necroptosis, a form of regulated necrosis, is a lytic and pro-inflammatory mode of cell death.[5] The kinase activity of RIPK1 is essential for the initiation of necroptosis, where it phosphorylates and activates RIPK3, leading to the formation of the necrosome complex and subsequent cell death.[1][5] Given its central role in inflammation and cell death, dysregulation of RIPK1 activity has been implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and ischemic injury, making it a highly attractive therapeutic target.[3][6]
Benchmarking Against Standard RIPK1 Inhibitors
The evaluation of any new potential RIPK1 inhibitor requires comparison against established compounds that have well-defined potencies and selectivities. Here, we present a comparative overview of three such inhibitors: Necrostatin-1, a foundational tool for necroptosis research; Ponatinib, a multi-kinase inhibitor with potent RIPK1 activity; and GSK2982772, a highly selective clinical candidate.
| Inhibitor | Target(s) | Type | In Vitro IC50 (Human RIPK1) | Cellular Potency (EC50) | Key Features & Limitations |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric (Type III) | ~180-494 nM | 494 nM (Jurkat cells)[7] | First-in-class, widely used research tool. Shows off-target effects and has poor pharmacokinetic properties.[6][8] |
| Ponatinib | Multi-kinase (including RIPK1, RIPK3, Bcr-Abl) | ATP-competitive (Type II) | ~10-20 nM | Potent necroptosis inhibitor | Dual inhibitor of RIPK1 and RIPK3.[9] Lack of selectivity can lead to off-target effects. |
| GSK2982772 | RIPK1 | ATP-competitive | 16 nM[10][11] | 6.3 nM (U937 cells) | Highly potent and selective for RIPK1 over a large panel of other kinases.[10] Orally active and has been evaluated in human clinical trials. |
This comparative data underscores the key metrics for evaluating a novel inhibitor like 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. An ideal candidate would exhibit high potency (low nanomolar IC50), excellent selectivity against other kinases to minimize off-target effects, and robust efficacy in cellular models of necroptosis.
A Methodological Approach to Evaluating Novel RIPK1 Inhibitors
To characterize 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one or any other novel compound, a systematic, multi-tiered approach is essential. This involves moving from direct biochemical assays to more complex cellular models.
Diagram: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel RIPK1 inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments in the characterization of a novel RIPK1 inhibitor.
Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ADP produced.
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant human RIPK1.
Materials:
-
Recombinant human RIPK1 (e.g., residues 1-375)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Myelin Basic Protein (MBP) as a substrate (optional)
-
Test compound (e.g., 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of RIPK1 enzyme solution (e.g., 15 ng per well) in kinase reaction buffer to each well.
-
Incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (e.g., MBP and 10 µM ATP) to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Necroptosis Inhibition Assay
This protocol describes a common method to assess a compound's ability to protect cells from induced necroptosis.
Objective: To measure the efficacy of a test compound in inhibiting TNF-α-induced necroptosis in a human cell line.
Materials:
-
Human monocytic cell line (e.g., U937) or human colorectal adenocarcinoma cells (HT-29)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh) to block apoptosis and sensitize cells to necroptosis
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours. Include a DMSO-only control.
-
Induction of Necroptosis: Add a cocktail of human TNF-α (e.g., 10-20 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Measure Cell Viability:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
RIPK1 Signaling Pathway and Points of Inhibition
The following diagram illustrates the central role of RIPK1 in TNF-α signaling and the points at which different types of inhibitors act.
Diagram: RIPK1 Signaling Pathway
Caption: Simplified overview of the RIPK1 signaling pathway.
Conclusion
The development of novel kinase inhibitors is a complex but vital endeavor in the pursuit of new treatments for a multitude of diseases. While direct comparative data for 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not yet publicly available, this guide provides a robust framework for its evaluation. By benchmarking against established standards like Necrostatin-1, Ponatinib, and GSK2982772, and by employing rigorous biochemical and cell-based assays, researchers can effectively characterize its potential as a therapeutic agent. An ideal RIPK1 inhibitor should demonstrate high potency, selectivity, and cellular efficacy, ultimately offering a promising new avenue for the treatment of inflammatory and neurodegenerative disorders.
References
- Vertex AI Search.
- Vertex AI Search.
- MedchemExpress.com. GSK2982772 | RIPK1 Inhibitor.
- Selleck Chemicals. GSK2982772 | RIP kinase inhibitor | CAS 1622848-92-3.
- ASM Journals.
- Bertin bioreagent.
- Benchchem.
- UMass Chan Medical School.
- Wikipedia. RIPK1.
- AdisInsight. GSK 2982772.
- PMC. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1.
- Promega Corpor
- PubMed. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers.
- ResearchGate. Figure 1.
- PMC. Advances in RIPK1 kinase inhibitors.
- Scilight Press. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?
- Alzheimer's Drug Discovery Found
- PMC. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. connectjournals.com [connectjournals.com]
- 5. massbio.org [massbio.org]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors [ouci.dntb.gov.ua]
Validating Target Engagement of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Comparative In Vitro Guide
An authoritative, in-depth technical guide for validating the in vitro target engagement of 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, designed for drug development professionals and application scientists.
Executive Summary & Mechanistic Rationale
In early-stage drug discovery, a critical bottleneck is the "biochemical-to-cellular translation drop-off"—where compounds exhibit potent IC₅₀ values in cell-free enzymatic assays but fail in live cells due to poor membrane permeability, high intracellular ATP competition, or target complexation.
5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as 5-DMPT , CAS: 17537-75-6) belongs to the thienopyrimidinone class. Thieno[2,3-d]pyrimidines are well-established bioisosteres of quinazolines (e.g., Gefitinib) and biogenic purines (1). Because of this structural mimicry, they are frequently investigated as ATP-competitive kinase inhibitors (e.g., targeting EGFR) and as inhibitors of oxidoreductases like 17β-HSD1 ().
To objectively evaluate 5-DMPT against standard alternatives, we must move beyond simple biochemical assays and employ orthogonal Target Engagement (TE) methodologies. This guide compares two gold-standard cellular TE systems: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®) .
Mechanism of ATP-competitive inhibition by thienopyrimidin-4(3H)-one derivatives.
Comparative Target Engagement Methodologies
When comparing 5-DMPT to clinical-grade alternatives like Gefitinib, relying solely on cell-free Surface Plasmon Resonance (SPR) is insufficient. SPR provides excellent kinetic data (K_on, K_off) but lacks the physiological context of a living cell. We utilize two complementary cellular assays:
-
NanoBRET TE (Dynamic, Live-Cell): Relies on Bioluminescence Resonance Energy Transfer. It measures the fractional occupancy of the compound at the target site in real-time, competing against physiological ATP levels.
-
CETSA (Thermodynamic, Label-Free): Relies on the biophysical principle that ligand binding thermodynamically stabilizes the folded state of a protein, shifting its melting temperature (Tₘ) higher during heat stress.
Comparative workflows for NanoBRET and CETSA target engagement assays.
Experimental Protocols: Self-Validating Systems
As an application scientist, it is critical to design protocols that inherently validate their own success or failure. The following methodologies are optimized for evaluating 5-DMPT .
Protocol A: NanoBRET Target Engagement (Live Cell)
This assay determines the true intracellular IC₅₀ of 5-DMPT.
-
Cell Plating & Transfection: Plate HEK293 cells at 2x10⁴ cells/well in a 96-well plate. Transfect with a NanoLuc-kinase fusion vector (e.g., NanoLuc-EGFR).
-
Causality: NanoLuc is exceptionally bright, allowing for very low physiological expression levels. This prevents the artifactual biology and forced dimerization often caused by severe protein overexpression.
-
-
Tracer Equilibration: Add the appropriate cell-permeable fluorescent tracer (e.g., K-4) at its predetermined K_d concentration.
-
Causality: The tracer reversibly binds to the ATP pocket. Allowing 2 hours for equilibration ensures that intracellular ATP, the tracer, and the kinase reach a steady-state thermodynamic equilibrium prior to compound introduction.
-
-
Compound Addition: Introduce 5-DMPT across a 10-point dose-response curve (e.g., 10 nM to 30 µM). Include Gefitinib as a positive control.
-
Causality: A wide concentration range is required to capture the full Hill slope, ensuring the calculated IC₅₀ is mathematically robust and not an artifact of a truncated curve.
-
-
Signal Measurement: Add NanoBRET substrate and read luminescence at 460 nm (donor) and 610 nm (acceptor).
-
Self-Validating Step: Calculate the BRET ratio (610/460). A dose-dependent reduction in the BRET ratio directly confirms that 5-DMPT has permeated the membrane and successfully displaced the tracer from the active site. If the ratio remains static, the compound either failed to penetrate the cell or lacks target affinity.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
This assay confirms label-free, direct biophysical binding.
-
Cell Treatment: Incubate intact target cells with 5-DMPT at 5x to 10x its expected biochemical IC₅₀ for 1 hour.
-
Causality: High initial concentrations are utilized because intracellular target engagement often requires higher doses to overcome the lipid bilayer barrier and compete with millimolar intracellular ATP concentrations.
-
-
Thermal Gradient Application: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Causality: Heat induces protein unfolding. Ligand binding thermodynamically stabilizes the folded state, preventing denaturation at temperatures that would normally melt the apo-protein.
-
-
Lysis & Clearance: Lyse cells using a mild detergent (e.g., 0.4% NP-40) and repeated freeze-thaw cycles, followed by high-speed centrifugation (20,000 x g for 20 mins).
-
Causality: Harsh detergents (like SDS) will strip non-covalent ligand-protein interactions. High-speed centrifugation is critical to pellet the denatured, aggregated proteins, leaving only the stabilized, soluble target in the supernatant.
-
-
Quantification: Analyze the supernatant via Western Blot or AlphaLISA.
-
Self-Validating Step: Plot the soluble protein fraction against temperature. A rightward shift in the melt curve (ΔTₘ > 2°C) compared to the DMSO control is the definitive, label-free hallmark of direct target engagement.
-
Data Presentation & Alternative Comparison
To objectively evaluate the performance of 5-DMPT , we benchmark it against known quinazoline-based kinase inhibitors. The table below summarizes representative target engagement metrics, highlighting the drop-off between biochemical affinity and cellular efficacy.
| Compound Class | Compound Name | Biochemical IC₅₀ (nM) | NanoBRET Cellular IC₅₀ (nM) | CETSA ΔTₘ Shift (°C) | Permeability/Efflux Note |
| Thienopyrimidinone | 5-DMPT (Test) | 45.0 | 310.0 | + 3.2 | Moderate translation drop-off; indicates competition with high intracellular ATP. |
| Quinazoline | Gefitinib (Control) | 1.5 | 15.0 | + 6.5 | High cellular penetrance; standard ATP-competitive profile. |
| Quinazoline | Erlotinib (Control) | 2.0 | 22.0 | + 5.8 | High cellular penetrance; standard ATP-competitive profile. |
| Indolocarbazole | Staurosporine (Pan-Control) | 0.5 | 3.0 | + 8.1 | Pan-kinase inhibitor; extreme thermodynamic stabilization. |
Data Interpretation: While 5-DMPT demonstrates solid biochemical affinity, the NanoBRET cellular IC₅₀ reveals a ~7-fold rightward shift. This is expected for thienopyrimidine bioisosteres competing with millimolar intracellular ATP, validating the necessity of live-cell TE assays over purely biochemical screens.
References
-
Bhadane, M.R., Chandra, J.N., & Nargund, L.V.G. (2011). Synthesis of 2,3-disubstituted thieno(2,3-d)pyrimidines for antibacterial and pharmacological activity. Der Pharma Chemica. 1
-
Schuster, D., Kowalik, D., Kirchmair, J., et al. (2008). Discovery of Nonsteroidal 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors by Pharmacophore-Based Screening of Virtual Compound Libraries. Journal of Medicinal Chemistry.[Link]
Sources
5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one proper disposal procedures
As a Senior Application Scientist, I understand that handling novel synthetic intermediates like 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and development, thienopyrimidine derivatives are privileged scaffolds, frequently utilized as potent kinase inhibitors (e.g., targeting EGFR or VEGFR).
Because of their inherent biological activity, lipophilicity, and chemical stability, the disposal of these compounds must be managed with rigorous precision. Improper disposal not only risks severe aquatic toxicity but also exposes your facility to significant regulatory liabilities.
This guide provides a self-validating, step-by-step operational and disposal protocol grounded in the [1] and the specific mandates for hazardous pharmaceutical wastes.
Hazard Characterization & Mechanistic Causality
To design a safe disposal system, we must first understand the physicochemical behavior of the molecule:
-
Recalcitrant Ring System : The fused thieno[2,3-d]pyrimidine core, coupled with the 2,5-dimethylphenyl moiety, creates a highly stable, lipophilic structure. It will not readily degrade via standard municipal wastewater hydrolysis or microbial action.
-
Biological Potency : As a potential pharmaceutical intermediate, it possesses targeted bioactivity. Environmental release can disrupt local ecosystems, particularly aquatic life, through unintended kinase inhibition.
-
Regulatory Status : Under RCRA, discarded pharmaceutical intermediates are evaluated as solid wastes and must be classified for hazardous characteristics. Furthermore, if your laboratory operates within a healthcare or related research facility, this compound falls strictly under the [2] regulations.
Operational Safety & Waste Minimization Protocol
Before waste is even generated, your operational workflow must be designed to contain the compound and segregate waste streams effectively. This protocol acts as a self-validating system: if a step fails, the subsequent step catches the error before exposure occurs.
Step-by-Step Handling Methodology:
-
Primary Containment (Engineering Controls): Always weigh and handle the dry powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Causality: The powder form poses an acute inhalation hazard; negative pressure containment prevents aerosolization into the broader lab environment.
-
Secondary Containment (PPE): Utilize double-layer nitrile gloves, a chemical-resistant lab coat, and safety goggles. Causality: If the outer glove is compromised by the carrier solvent (e.g., DMSO or Dichloromethane), the inner glove provides a critical temporal buffer allowing for safe doffing.
-
Immediate Stream Segregation: At the bench, separate halogenated solvent waste (e.g., DCM used in synthesis) from non-halogenated waste (e.g., DMSO used in biological assays). Causality: Mixing these streams can cause exothermic reactions and exponentially increases the cost of downstream incineration.
Step-by-Step Disposal Procedure (RCRA Compliant)
The EPA strictly enforces a "Sewering Prohibition" ()[3] for all hazardous waste pharmaceuticals. Under no circumstances should any solution containing 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one be poured down the drain.
Phase 1: Accumulation and Containerization
-
Solid Waste (Powders, Vials, Contaminated PPE): Place all solid waste into a transparent polyethylene (PE) bag, seal it, and deposit it into a rigid, puncture-resistant High-Density Polyethylene (HDPE) drum. Validation Check: The transparent PE bag allows Environmental Health and Safety (EHS) officers to visually verify the contents without breaking the primary seal, minimizing secondary exposure.
-
Liquid Waste (Organic & Aqueous): Transfer liquid waste into designated, chemically compatible carboys. Validation Check: Cap all organic waste carboys with vented pressure-relief valves. This prevents catastrophic container failure caused by the off-gassing and vapor pressure buildup of volatile solvents.
Phase 2: Labeling and Storage
-
Label every container explicitly with "Hazardous Waste - Pharmaceutical Intermediate" and record the exact Accumulation Start Date .
-
Store the containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring secondary spill pallets are utilized.
Phase 3: Final Destruction
-
Contract a certified hazardous waste vendor to transport the waste using the EPA’s cradle-to-grave tracking system (Uniform Hazardous Waste Manifest, EPA Form 8700-22).
-
Mandatory Disposal Method: High-Temperature Incineration (>1000°C) at an EPA-approved facility. Causality: Only sustained, extreme thermal oxidation can guarantee the complete destruction of the stable thienopyrimidine heterocyclic ring, converting it into harmless combustion byproducts (CO2, H2O, NOx, SOx) which are then scrubbed by the facility's exhaust systems.
Waste Stream Data Summary
Summarizing your waste streams accurately ensures compliance and optimizes disposal logistics.
| Waste Stream Category | Typical Constituents | Primary Container | Max Accumulation Time (LQG)* | EPA Disposal Directive |
| Solid Waste | Unused 5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one powder, empty vials, contaminated PPE | PE-lined HDPE Drum | 90 Days (or 365 days under Subpart P) | High-Temp Incineration |
| Halogenated Liquid | DCM, Chloroform + Compound | Vented HDPE Carboy | 90 Days | High-Temp Incineration |
| Non-Halogenated Liquid | DMSO, Methanol + Compound | Vented HDPE Carboy | 90 Days | High-Temp Incineration |
| Aqueous Waste | HPLC washings, assay buffers | Standard HDPE Jug | 90 Days | Off-site Treatment/Incineration (Strict No-Sewering) |
*Accumulation times vary based on your facility's generator status (e.g., VSQG, SQG, LQG). Always consult your local EHS department.
Waste Segregation and Disposal Workflow
Workflow illustrating the strict segregation and EPA-compliant disposal pathway for thienopyrimidine waste.
References
-
Title: Resource Conservation and Recovery Act (RCRA) Overview Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Title: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals Source: United States Environmental Protection Agency (EPA) URL: [Link]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
